

2,5-Dichloro-4-methylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dichloro-4-methylbenzoic acid

Cat. No.: B1617964

[Get Quote](#)

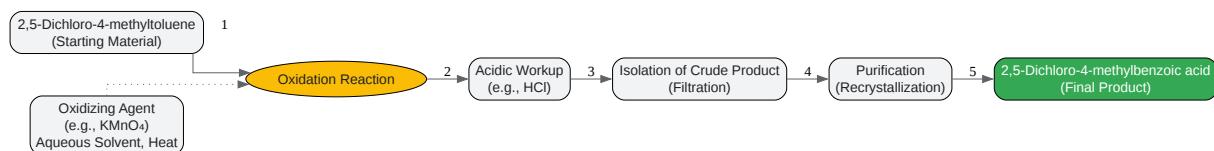
An In-Depth Technical Guide to 2,5-Dichloro-4-methylbenzoic Acid

Executive Summary

2,5-Dichloro-4-methylbenzoic acid is a halogenated aromatic carboxylic acid. Its structural complexity, featuring chlorine and methyl functional groups on the benzoic acid framework, makes it a valuable intermediate in synthetic organic chemistry. This document provides a comprehensive technical overview of its core properties, a plausible synthetic route, robust analytical characterization methodologies, and critical safety protocols. The insights herein are tailored for researchers and professionals in drug development and chemical synthesis, emphasizing the causality behind experimental choices and ensuring a foundation of scientific integrity.

Core Properties and Molecular Structure

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. **2,5-Dichloro-4-methylbenzoic acid** is identified by a unique set of physical and chemical characteristics that dictate its behavior in chemical reactions and analytical systems.


Key Identifiers and Physicochemical Data

The compound's identity and key quantitative metrics are summarized below. These values are critical for stoichiometric calculations, analytical method development, and safety assessments.

Property	Value	Source(s)
IUPAC Name	2,5-dichloro-4-methylbenzoic acid	[1]
CAS Number	21460-88-8	[1] [2] [3]
Molecular Formula	C ₈ H ₆ Cl ₂ O ₂	[1] [2]
Molecular Weight	205.04 g/mol	[3]
Canonical SMILES	CC1=CC(=C(C=C1Cl)C(=O)O)Cl	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bond Count	1	[1]

Molecular Structure

The spatial arrangement of atoms and functional groups defines the reactivity and interaction of **2,5-Dichloro-4-methylbenzoic acid**. The structure consists of a benzene ring substituted with a carboxylic acid group, two chlorine atoms, and a methyl group. The positions of the substituents (2,5-dichloro and 4-methyl) are critical for its unique chemical identity and steric and electronic properties.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2,5-Dichloro-4-methylbenzoic acid**.

Exemplary Synthesis Protocol

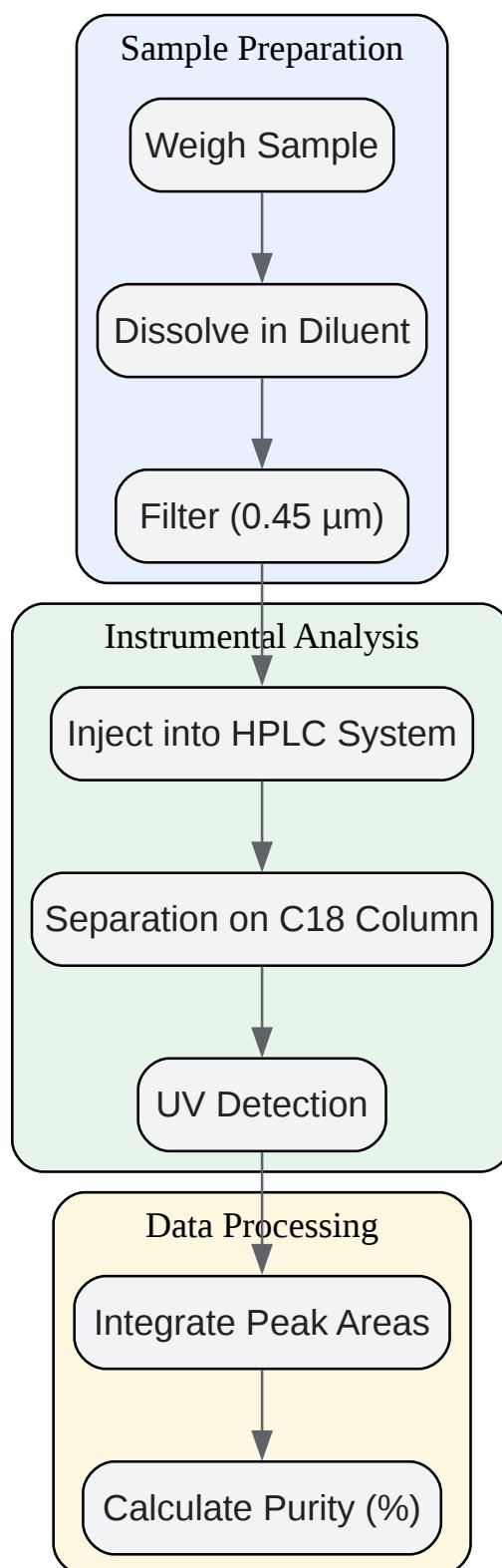
Disclaimer: This protocol is an illustrative example based on established chemical principles for analogous compounds.^[4] Researchers must conduct their own risk assessment and optimization.

- **Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dichloro-4-methyltoluene in an appropriate solvent like pyridine/water.
- **Oxidation:** Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions to control the exothermic reaction.
- **Reflux:** Heat the mixture to reflux (e.g., 50-80°C) and maintain for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
- **Quenching & Filtration:** After cooling, quench any excess KMnO₄ with a suitable reducing agent (e.g., sodium bisulfite). Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct.
- **Acidification:** Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. This protonates the carboxylate salt, causing the desired benzoic acid to precipitate.
- **Isolation:** Collect the solid precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Purification

The primary impurity in the crude product is often unreacted starting material or byproducts from over-oxidation. Recrystallization is the most effective method for purification. The choice of solvent is critical; an ideal solvent will dissolve the acid at high temperatures but not at low temperatures. Methanol or ethanol-water mixtures are often suitable for this class of compounds. ^[5]The process of dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization, selectively isolates the desired compound, leaving impurities in the mother liquor.

Analytical Characterization


Rigorous analytical testing is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed for benzoic acid derivatives.

Exemplary HPLC Protocol: This method is adapted from established procedures for similar aromatic acids. [6]

- **Sample Preparation:** Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to create a stock solution. Prepare working standards by serial dilution.
- **Chromatographic Conditions:**
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic or phosphoric acid (Solvent A).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
- **Analysis:** Inject the sample and standards. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

[Click to download full resolution via product page](#)

Caption: Standard workflow for HPLC purity analysis.

Spectroscopic Methods

Spectroscopy provides unambiguous structural confirmation.

- Nuclear Magnetic Resonance (NMR):
 - ^1H NMR: Will show distinct signals for the aromatic protons, the methyl protons, and the acidic carboxylic acid proton. The chemical shifts and splitting patterns confirm the substitution pattern on the aromatic ring.
 - ^{13}C NMR: Will show characteristic peaks for the carboxyl carbon, the aromatic carbons (including those bonded to chlorine), and the methyl carbon, confirming the carbon skeleton.
- Infrared (IR) Spectroscopy: Key functional groups will produce characteristic absorption bands. Expect a broad O-H stretch ($\sim 2500\text{-}3300\text{ cm}^{-1}$), a sharp C=O stretch for the carboxylic acid ($\sim 1700\text{ cm}^{-1}$), and C-Cl stretches in the fingerprint region.
- Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum will show a molecular ion peak (M^+) corresponding to the compound's mass (205.04). Crucially, the presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ^{35}Cl and ^{37}Cl isotopes, providing definitive evidence of dichlorination.

Applications in Research and Development

While specific, large-scale applications for **2,5-Dichloro-4-methylbenzoic acid** are not widely documented in public literature, its structure makes it a highly valuable building block or intermediate in synthesis.

- Agrochemical Synthesis: Related dichlorobenzoic acid derivatives, such as methyl 2,5-dichlorobenzoate, are used as plant growth regulators and fungicides. [7][8] This suggests that **2,5-Dichloro-4-methylbenzoic acid** could serve as a precursor for novel agrochemicals.
- Pharmaceutical Intermediates: The substituted benzoic acid motif is a common scaffold in medicinal chemistry. Dichlorinated benzoic acids are used in the synthesis of drugs with a

wide range of biological activities, including antidiabetic and anti-inflammatory agents. [9] The unique substitution pattern of this molecule offers a distinct starting point for creating new chemical entities with potential therapeutic value.

- Material Science: Aromatic carboxylic acids can be used as monomers or modifiers in the development of specialty polymers and other advanced materials.

Safety, Handling, and Storage

Disclaimer: Specific safety data for **2,5-Dichloro-4-methylbenzoic acid** is limited. [2] The following guidelines are based on data for closely related dichlorobenzoic acid isomers and general chemical safety principles. Always consult a substance-specific Safety Data Sheet (SDS) before handling.

Hazard Identification

Based on analogous compounds, **2,5-Dichloro-4-methylbenzoic acid** should be handled as a hazardous substance.

Hazard Class	Category	Precautionary Statement	Source (Analogous)
Skin Corrosion/Irritation	Category 2	Causes skin irritation.	[10]
Serious Eye Damage/Irritation	Category 2	Causes serious eye irritation.	[10]
Specific Target Organ Toxicity (Single Exposure)	Category 3	May cause respiratory irritation.	[10]
Acute Oral Toxicity	Category 4	Harmful if swallowed.	[11][12]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [13]* Personal Protective Equipment:

- Eye/Face Protection: Wear chemical safety goggles or a face shield. [\[11\]](#) * Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. [\[11\]](#) * Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator. [\[13\]](#)* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [\[11\]](#)

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [\[10\]](#)Keep away from incompatible materials such as strong oxidizing agents and strong bases. [\[12\]](#)* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [\[10\]](#)

References

- PubChem. **2,5-Dichloro-4-methylbenzoic acid** | C8H6Cl2O2 | CID 30640. [\[Link\]](#)
- SIELC Technologies. Separation of Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester on Newcrom R1 HPLC column. [\[Link\]](#)
- AERU. 2,5-dichlorobenzoic acid methyl ester. [\[Link\]](#)
- Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
- PubChem. **2,5-Dichloro-4-(methylthio)benzoic acid** | C8H6Cl2O2S | CID 141906760. [\[Link\]](#)
- ResearchGate.
- Google Patents. US5886218A - Process for preparing 4, 5-dichloro-2-methylbenzoic acid.
- ResearchGate. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. [\[Link\]](#)
- ACS Publications. Purification of 2,4 Dichlorobenzoic Acid | Organic Process Research & Development. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. **2,5-Dichloro-4-methylbenzoic acid** | C8H6Cl2O2 | CID 30640 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)

- 2. Page loading... [wap.guidechem.com]
- 3. 21460-88-8|2,5-Dichloro-4-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 5. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 6. Separation of Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [2,5-Dichloro-4-methylbenzoic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1617964#2-5-dichloro-4-methylbenzoic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com